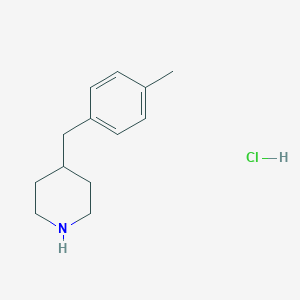

4-(4-Methylbenzyl)piperidine hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of 4-(4-Methylbenzyl)piperidine derivatives involves a series of chemical reactions starting from basic raw materials. One study describes the synthesis of a novel compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, through the reaction of 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine, showcasing the methodological approach to modifying the 4-(4-Methylbenzyl)piperidine structure (Xue Si-jia, 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques, including X-ray crystallography. The crystal structure of 4-carboxypiperidinium chloride, a closely related compound, was determined, revealing insights into the piperidine ring's conformation and the overall molecular geometry (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).

Chemical Reactions and Properties

Chemical reactions involving 4-(4-Methylbenzyl)piperidine derivatives are central to understanding their reactivity and potential applications. The synthesis and evaluation of such derivatives, including their interactions and transformations under various conditions, provide insight into their chemical behavior. For example, the synthesis of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies illustrates the compound's reactivity and potential in medicinal applications, though its distribution in brain regions was nonspecific (Sang Yoon Leea et al., 2000).

Physical Properties Analysis

The physical properties of 4-(4-Methylbenzyl)piperidine hydrochloride and related compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. The detailed crystal and molecular structure analysis provides valuable information on the compound's physical characteristics and how they relate to its chemical reactivity and stability.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's utility in synthetic chemistry and pharmaceutical applications. Studies focusing on the synthesis, crystal structure, and bioactivity of related compounds offer insights into these properties and their implications for drug design and development (Xue Si-jia, 2012).

Scientific Research Applications

Synthesis and Bioactivity Studies :

- A study synthesized a novel compound related to 4-(4-Methylbenzyl)piperidine and evaluated its bioactivity, particularly its inhibitory activities against fungi (Xue Si-jia, 2011).

- Another research focused on synthesizing and characterizing N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, demonstrating significant antiproliferative activity against leukemia K562 cells (Xue Si-jia, 2012).

Pharmacological Properties :

- Research on sila-analogues of σ ligands, which included modifications of the 4-methylbenzylpiperidine structure, revealed insights into their structures and pharmacological properties, such as affinities for various central nervous system receptors (R. Tacke et al., 2003).

- A study on 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine revealed its potential as a novel NR1/2B NMDA receptor antagonist, showing promise in the context of neurological disorders (Z. Zhou et al., 1999).

Synthesis of Novel Compounds :

- The synthesis of various piperidine derivatives, including 4-(4-Methylbenzyl)piperidine hydrochloride, has been a focus in studies aiming to develop compounds with anti-HIV-1 activity (S. Imamura et al., 2006).

- Another study synthesized and characterized hindered-phenol-containing amine moieties, including derivatives of 4-(4-Methylbenzyl)piperidine, as antioxidants for polypropylene copolymers, highlighting its utility in material science (Jigar Desai et al., 2004).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the study and application of “4-(4-Methylbenzyl)piperidine hydrochloride” and similar compounds may continue to be a significant area of research in the future.

properties

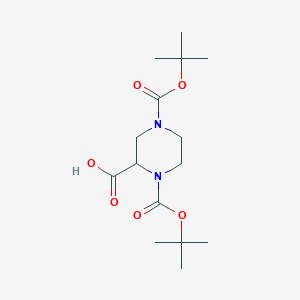

IUPAC Name |

4-[(4-methylphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-11-2-4-12(5-3-11)10-13-6-8-14-9-7-13;/h2-5,13-14H,6-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMLAAGPSGVXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30632636 | |

| Record name | 4-[(4-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165110-20-3 | |

| Record name | 4-[(4-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)

![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)

![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)